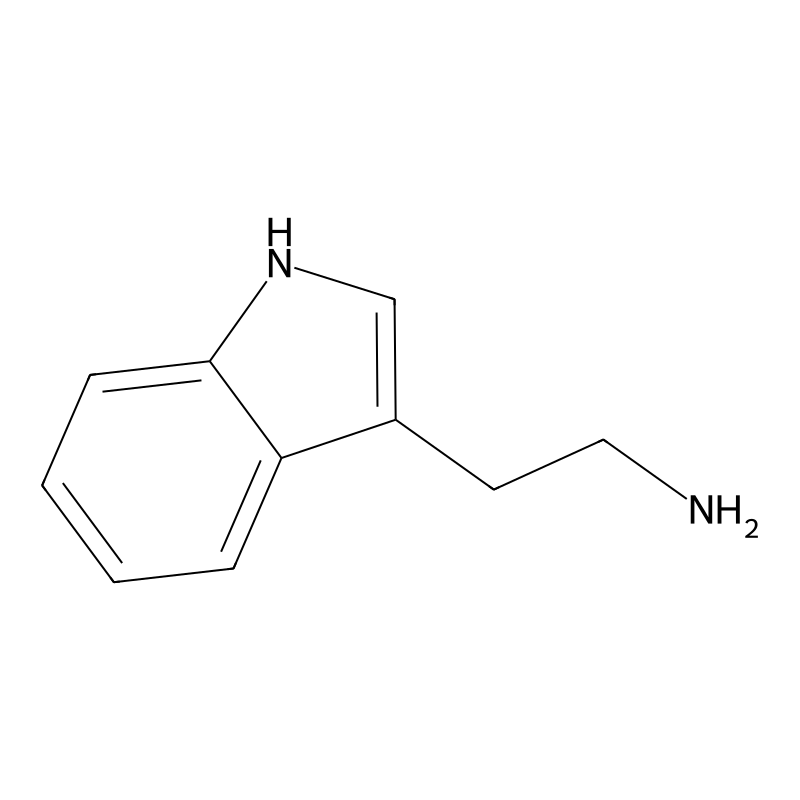Tetrabutylammonium heptadecafluorooctanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Material Science Research:
TEFAS is a widely used ionic liquid () in various material science applications due to its unique properties. These include:
- High thermal and chemical stability: TEFAS can withstand high temperatures and exposure to harsh chemicals, making it suitable for studying materials under extreme conditions. Source: Sigma-Aldrich product page on TEFAS, accessed February 27, 2024:
- Non-volatility: Unlike many organic solvents, TEFAS has a very low vapor pressure, minimizing evaporation and reducing potential health risks during research. [Source: American Chemical Society. Ionic Liquids. ]
- Tunable properties: By modifying the structure of the cation (charged ion) or anion (charged molecule) in TEFAS, researchers can tailor its properties for specific applications, such as adjusting its polarity or viscosity. [Source: ACS Symposium Series, Vol. 1034, Chapter 11, Ionic Liquids: Novel Materials for the Twenty-First Century, ed. Robin D. Rogers, 2009]
These properties make TEFAS valuable in studying various materials, including:
- Electrolytes in batteries and fuel cells: TEFAS can be used as an electrolyte due to its good ionic conductivity and electrochemical stability. Source: Journal of Materials Chemistry A, 2013, 1, 12132-12141:
- Polymer synthesis and modification: TEFAS can act as a catalyst or solvent for polymer synthesis and modification reactions due to its ability to dissolve a wide range of polymers. Source: Polymer Journal, Vol. 44, No. 12, 2013, pp. 1123-1130: )
- Material characterization: TEFAS can be used in various techniques like spectroscopy and microscopy to study the properties of materials due to its ability to dissolve them or act as a supporting medium. Source: Chemical Communications, 2004, 2070-2071:
Environmental Science Research:
TEFAS has applications in environmental science research, primarily due to its ability to:
- Dissolve persistent organic pollutants (POPs): TEFAS can effectively dissolve various POPs, allowing researchers to study their environmental behavior, degradation pathways, and potential remediation strategies. Source: Environmental Science & Technology, 2010, 44 (17), 6582-6588: )
- Develop new separation and extraction techniques: TEFAS can be used in techniques like liquid-liquid extraction to separate and concentrate specific pollutants from environmental samples. Source: Journal of Chromatography A, 2004, 1037 (1-2), 227-236:
Other Research Applications:
TEFAS finds applications in various other scientific research fields, including:
- Catalysis: TEFAS can act as a catalyst or support for various chemical reactions due to its unique properties. Source: Catalysis Letters, 2002, 82 (1-2), 145-150:
- Biotechnology: TEFAS has been explored in applications like enzyme immobilization and drug delivery due to its biocompatibility and ability to interact with biological molecules. Source: Biotechnology Letters, 2003, 25 (12), 975-978: )
Tetrabutylammonium heptadecafluorooctanesulfonate is a quaternary ammonium salt characterized by its unique chemical structure, which includes a tetrabutylammonium cation and a heptadecafluorooctanesulfonate anion. Its molecular formula is C24H36F17NO3S, and it has a molecular weight of 741.59 g/mol. This compound is notable for its ionic liquid properties, which contribute to its potential applications in various fields, including materials science and biochemistry .
- Decomposition: Under high temperatures or specific conditions, the compound may decompose, releasing fluorinated gases.
- Ion Exchange Reactions: The quaternary ammonium group can participate in ion exchange reactions with other anions, making it useful in synthesis and catalysis.
- Solvation: As an ionic liquid, it can solvate various organic and inorganic compounds, influencing reaction kinetics and mechanisms .
Research indicates that tetrabutylammonium heptadecafluorooctanesulfonate exhibits low toxicity, making it suitable for biological applications. Its unique structure allows it to interact with biological membranes, potentially enhancing drug delivery systems. Additionally, studies suggest that it may have antimicrobial properties due to its ability to disrupt lipid membranes .
The synthesis of tetrabutylammonium heptadecafluorooctanesulfonate typically involves the following steps:
- Preparation of Heptadecafluorooctanesulfonic Acid: This can be obtained through the sulfonation of heptadecafluoroalkenes.
- Quaternization: The heptadecafluorooctanesulfonic acid is reacted with tetrabutylamine in a suitable solvent to form the tetrabutylammonium salt.
- Purification: The final product is purified using methods such as recrystallization or chromatography to achieve the desired purity level (≥95%) .
Tetrabutylammonium heptadecafluorooctanesulfonate has several applications across different fields:
- Electrolyte in Batteries: It serves as a supporting electrolyte in electrochemical applications due to its ionic conductivity.
- Replacement for Perfluorocarbons: It is being investigated as a model ionic liquid that could replace perfluorocarbons in oxygen therapeutics .
- Catalysis: The compound can act as a catalyst or co-catalyst in various organic reactions due to its ionic nature.
- Surfactant: Its surfactant properties make it useful in formulations requiring emulsification or dispersion of hydrophobic substances .
Interaction studies involving tetrabutylammonium heptadecafluorooctanesulfonate focus on its behavior in biological systems and its compatibility with other chemical entities. Key findings include:
- Membrane Interaction: The compound can interact with lipid bilayers, affecting membrane fluidity and permeability.
- Complex Formation: It has been shown to form complexes with various metal ions, which may enhance its utility in catalysis and separation processes .
- Toxicological Assessments: Studies indicate that while it exhibits low toxicity, further research is needed to fully understand its long-term effects on biological systems .
Tetrabutylammonium heptadecafluorooctanesulfonate shares similarities with several other compounds, particularly within the class of ionic liquids and quaternary ammonium salts. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tetrabutylammonium bromide | C16H36BrN | Commonly used as a phase transfer catalyst |
| Hexadecyltrimethylammonium bromide | C21H46BrN | Known for surfactant properties |
| Tetrabutylphosphonium heptadecafluorooctanesulfonate | C24H36F17NO3PS | Similar structure but contains phosphorus |
Tetrabutylammonium heptadecafluorooctanesulfonate stands out due to its fluorinated chain, which imparts unique properties such as increased hydrophobicity and thermal stability compared to other similar compounds .








